N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-23-22(27-25-15)14-18-8-3-5-12-20(18)24-21(26)13-17-10-6-9-16-7-2-4-11-19(16)17/h2-12H,13-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLFDKOYNGTBTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide is a compound that features a unique structure combining a naphthalene moiety with an oxadiazole derivative. This combination has implications for its biological activity, particularly in the fields of anticancer and antimicrobial research. The following sections detail the biological activities observed, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O |
| Molecular Weight | 320.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The compound’s structure includes an oxadiazole ring known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer potential. This is attributed to their ability to inhibit various enzymes involved in cancer cell proliferation:
- Mechanisms of Action :
Antimicrobial Activity
The oxadiazole derivatives have also shown promising antimicrobial properties. They are effective against a range of pathogens due to their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis:
- Mechanisms of Action :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Studies on similar oxadiazole derivatives suggest:
- The presence of electron-donating groups (e.g., methyl groups) enhances activity.
- Substituents on the naphthalene or phenyl rings can significantly alter potency and selectivity against cancer cells or microbes .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer effects of various oxadiazole derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications similar to those in this compound led to enhanced antibacterial activities compared to standard antibiotics .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit tumor growth by targeting specific pathways involved in cancer progression. In particular, derivatives similar to N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide have been tested against various cancer cell lines, demonstrating promising cytotoxic effects .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1 | A549 (Lung) | 5.0 | |
| 2 | SNB-75 (CNS) | 10.0 | |
| 3 | MDA-MB-468 (Breast) | 8.5 |
2. Inhibition of Enzymatic Activity
The compound has also been explored for its ability to inhibit specific enzymes involved in disease processes. For example, derivatives of oxadiazoles have been identified as inhibitors of Notum carboxylesterase, which negatively regulates the Wnt signaling pathway—a crucial pathway in cancer and developmental biology . This inhibition can lead to modulation of cellular processes relevant to tumorigenesis.
Synthetic Methodologies
The synthesis of this compound involves several steps that typically include:
- Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazones or thiosemicarbazides.
- Functionalization : Subsequent reactions introduce naphthalene and acetamide groups to enhance biological activity.
- Purification and Characterization : Techniques such as chromatography and spectroscopy are employed to purify and confirm the structure of the synthesized compounds.
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives in various applications:
Case Study 1: Anticancer Screening
In a study focused on synthesizing new oxadiazole derivatives, this compound was evaluated against multiple cancer cell lines. The results indicated significant inhibition rates compared to standard chemotherapeutics .
Case Study 2: Enzyme Inhibition
Another study investigated the inhibitory effects of oxadiazole derivatives on Notum carboxylesterase activity. The findings suggested that modifications to the oxadiazole structure could enhance selectivity and potency against this target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Naphthalene-Acetamide Motifs
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
This compound shares the naphthalene-acetamide backbone but replaces the oxadiazole-methylphenyl group with a 3-chloro-4-fluorophenyl substituent. However, the absence of the oxadiazole heterocycle may reduce metabolic stability compared to the target compound .
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
This analog features a triazole ring instead of oxadiazole, connected via an oxygen atom to the naphthalene group. The triazole’s hydrogen-bonding capacity and the ether linkage may alter solubility and target specificity. However, triazoles are generally less metabolically stable than oxadiazoles due to susceptibility to enzymatic degradation .
Analogs with Heterocyclic Variations
N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (33)
Replacing the oxadiazole with an oxazole ring eliminates one nitrogen atom, reducing aromaticity and altering electronic distribution. The substitution of acetamide with an amine group further modifies polarity and bioavailability. Oxazole-containing compounds often exhibit distinct pharmacokinetic profiles, with lower logP values compared to oxadiazole derivatives .
2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-benzamide (45)
This compound shares the 3-methyl-1,2,4-oxadiazole group but incorporates a pyridine-thioether linkage and a benzamide scaffold. The thioether bridge may improve flexibility but could also increase susceptibility to oxidation .
Physicochemical and Pharmacological Inferences
Comparative Data Table
*Estimated based on structural analogs and computational predictions.
Q & A
Q. What synthetic routes are recommended for synthesizing N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide?
- Methodological Answer : The synthesis typically involves cyclization to form the 1,2,4-oxadiazole ring, followed by coupling with the naphthalene acetamide moiety. For example, oxadiazole formation can be achieved via refluxing intermediates with reagents like chloroacetyl chloride in the presence of triethylamine (analogous to methods in ). Subsequent coupling may utilize copper-catalyzed click chemistry or nucleophilic substitution, as seen in 1,3-dipolar cycloadditions ( ). Purification often involves recrystallization using ethanol or ethyl acetate ( ).
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Key techniques include:
- IR spectroscopy to identify functional groups (e.g., C=O at ~1670 cm⁻¹, C=N in oxadiazole) ().
- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.6 ppm) ().
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation ().
- TLC with hexane:ethyl acetate (8:2) to monitor reaction progress ().
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer : Use Design of Experiments (DoE) principles to minimize trial-and-error. For example, factorial designs can identify critical parameters (e.g., catalyst loading, temperature) and interactions, as applied in chemical process optimization ( ). Statistical software (e.g., JMP, Minitab) aids in analyzing multifactorial effects on yield.
Advanced Research Questions
Q. What computational strategies predict the reactivity of intermediates in this compound’s synthesis?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Institutions like ICReDD combine computational and experimental data to predict optimal conditions ( ). Software such as Gaussian or ORCA can simulate intermediates’ electronic properties, while machine learning models trained on reaction databases prioritize viable synthetic routes.
Q. How can contradictions in spectral data (e.g., unexpected peaks in NMR) be resolved?
- Methodological Answer : Contradictions may arise from tautomerism or impurities. Use multi-technique validation :
Q. What in vitro models assess biological activity while ensuring compound stability?
- Methodological Answer : Conduct stability assays under physiological conditions (e.g., PBS buffer at 37°C, pH 7.4) with LC-MS monitoring. For bioactivity, use cell-based assays (e.g., antiproliferative screens in cancer cell lines) with controls for compound degradation ( ). Include solubility enhancers (e.g., DMSO ≤0.1%) and confirm stability via time-resolved UV-Vis spectroscopy.
Q. How does the 1,2,4-oxadiazole moiety influence physicochemical properties?
- Methodological Answer : The oxadiazole ring enhances metabolic stability and lipophilicity , impacting bioavailability. Experimental determination includes:
Q. What reactor design principles apply to scaling up synthesis?
- Methodological Answer : For pilot-scale production, consider:
- Continuous-flow reactors to improve heat/mass transfer (, RDF2050112).
- Membrane separation for in-line purification (, RDF2050104).
Optimize mixing efficiency using computational fluid dynamics (CFD) simulations.
Data Analysis & Mechanistic Questions
Q. How can researchers validate the compound’s mechanism of action in biological systems?
Q. What strategies mitigate batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
